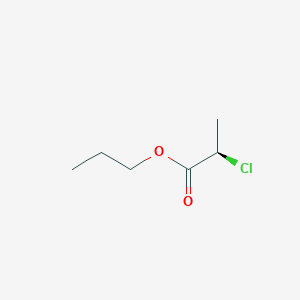
Propyl (2R)-2-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (2R)-2-chloropropanoate is an organic compound with the molecular formula C6H11ClO2 It is an ester derived from the reaction of propanol and (2R)-2-chloropropanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl (2R)-2-chloropropanoate can be synthesized through the esterification of (2R)-2-chloropropanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl (2R)-2-chloropropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted esters.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield (2R)-2-chloropropanoic acid and propanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents for the reduction of esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as propyl (2R)-2-hydroxypropanoate or propyl (2R)-2-aminopropanoate can be formed.
Hydrolysis: The major products are (2R)-2-chloropropanoic acid and propanol.
Reduction: The primary product is (2R)-2-chloropropanol.
Wissenschaftliche Forschungsanwendungen
Propyl (2R)-2-chloropropanoate has several applications in scientific research, including:
Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is explored for its potential as a building block in the development of new therapeutic agents.
Industrial Applications: this compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propyl (2R)-2-chloropropanoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon and form a new bond. The ester group can also undergo hydrolysis or reduction, leading to the formation of different products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2R)-2-chloropropanoate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl (2R)-2-chloropropanoate: Contains a methyl group instead of a propyl group.
Propyl (2S)-2-chloropropanoate: The enantiomer of propyl (2R)-2-chloropropanoate with the opposite stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the propyl group also imparts distinct physical and chemical properties compared to its ethyl and methyl analogs.
Eigenschaften
CAS-Nummer |
79398-17-7 |
|---|---|
Molekularformel |
C6H11ClO2 |
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
propyl (2R)-2-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
XVDQGLUGZORASO-RXMQYKEDSA-N |
Isomerische SMILES |
CCCOC(=O)[C@@H](C)Cl |
Kanonische SMILES |
CCCOC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




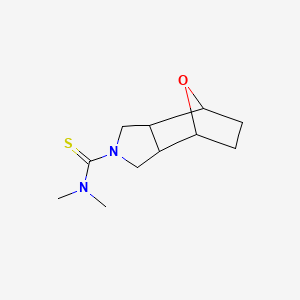
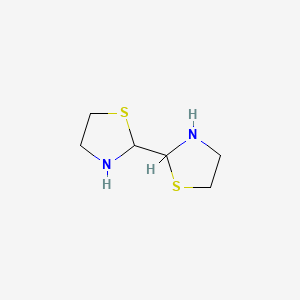



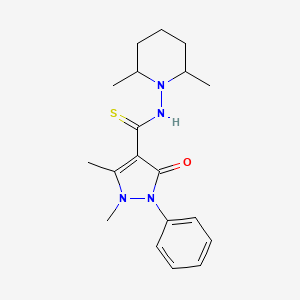
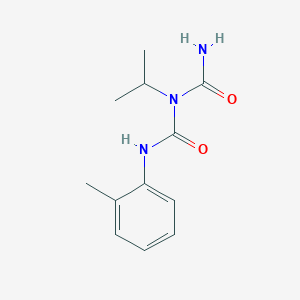
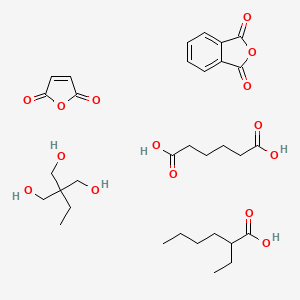
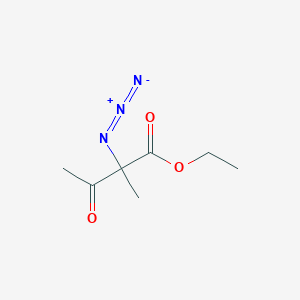
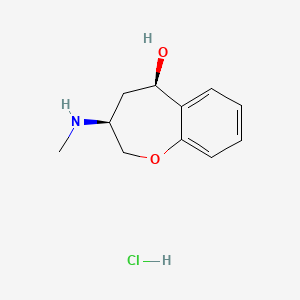
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
